N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(12-5-7-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-8-20-13/h1-8,10H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUQZXWOHVHMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of a pyridine derivative, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Thiophene Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which utilizes palladium catalysts and boronic acids.
Furan Carboxamide Formation: The final step involves the formation of the furan-3-carboxamide moiety through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its sulfur-containing thiophene ring and oxygen-rich furan group:
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Thiophene oxidation : Treatment with KMnO<sub>4</sub> in acidic conditions generates sulfoxide or sulfone derivatives, depending on reaction time and temperature.
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Furan oxidation : Chromium trioxide (CrO<sub>3</sub>) in aqueous H<sub>2</sub>SO<sub>4</sub> converts the furan ring to a γ-lactone.
| Reagent | Conditions | Product |
|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, 80°C | Thiophene sulfoxide/sulfone |
| CrO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub>, RT | Furan-derived γ-lactone |
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
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Amide reduction : LiAlH<sub>4</sub> in dry THF reduces the carboxamide to a primary amine (-CH<sub>2</sub>NH<sub>2</sub>) while preserving aromatic rings.
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Thiophene hydrogenation : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the thiophene ring to tetrahydrothiophene under mild pressure .
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH<sub>4</sub> | THF, reflux | Primary amine derivative |
| H<sub>2</sub>/Pd-C | EtOH, 1 atm, 25°C | Tetrahydrothiophene analog |
Substitution Reactions
Electrophilic substitution occurs preferentially on the electron-rich thiophene and furan rings:
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Halogenation : N-Bromosuccinimide (NBS) in CCl<sub>4</sub> brominates the thiophene at the 5-position.
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups on the pyridine ring .
| Reagent | Conditions | Site of Substitution |
|---|---|---|
| NBS | CCl<sub>4</sub>, 60°C | Thiophene C5 |
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hr | Pyridine C4 |
Cross-Coupling Reactions
The pyridine and thiophene moieties participate in metal-catalyzed couplings:
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Suzuki-Miyaura coupling : Pd(PPh<sub>3</sub>)<sub>4</sub> catalyzes arylation at the thiophene 2-position using arylboronic acids .
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Negishi coupling : Zn-mediated coupling with aryl halides functionalizes the pyridine ring .
| Reaction Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | 4-Bromophenylboronic acid | 72% |
| Negishi | PdCl<sub>2</sub>(dppf) | 3-Iodopyridine derivative | 65% |
Mechanistic Insights
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Nucleophilic reactivity : The carboxamide’s NH group acts as a nucleophile in acyl transfer reactions, forming urea derivatives with isocyanates .
-
Aromatic interactions : DFT calculations suggest the thiophene ring’s electron density directs regioselectivity in electrophilic substitutions .
Comparative Reactivity with Analogues
The compound’s reactivity differs from simpler heterocycles:
| Feature | This Compound | Thiophene Alone | Pyridine Alone |
|---|---|---|---|
| Oxidation Rate | Faster (dual rings) | Moderate | Slow |
| Electrophilic Sites | Thiophene C5 > Pyridine C4 | C2, C5 | C3, C4 |
Key Research Findings
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide as an antiviral agent. The compound's structure suggests it may interact with viral proteins, inhibiting their function.
Case Study: Antiviral Mechanisms
In a study published in MDPI, various N-Heterocycles were evaluated for their antiviral properties against several viruses, including hepatitis C and influenza viruses. Compounds structurally similar to this compound showed promising results in inhibiting viral replication at low concentrations, indicating that modifications to the thiophene and pyridine rings enhance antiviral efficacy .
Cancer Therapeutics
The compound has also been investigated for its anticancer properties, particularly in targeting specific kinases involved in tumor growth.
Case Study: Kinase Inhibition
Research has demonstrated that derivatives of furan carboxamides exhibit inhibitory activity against key kinases such as PfGSK3 and PfPK6, which are implicated in cancer cell proliferation. The structure of this compound allows for potential modifications that could enhance its potency against these targets .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the thiophene and pyridine rings can significantly affect the compound's biological activity.
Key Findings from SAR Studies
- Substituent Variations : Modifications at the C-2 and N-3 positions have shown to enhance activity against viral strains and kinases.
- Furan Ring Stability : The stability of the furan ring under physiological conditions is critical for maintaining bioactivity, as seen in studies where alterations led to increased metabolic stability without compromising efficacy .
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structures allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
The following analysis compares N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide with structurally related compounds from the evidence, focusing on synthetic methods , physicochemical properties , and structural motifs .
Structural Analogues with Furan Carboxamide Moieties
Key Observations :
- Compound 47i shares the thiophene and furan carboxamide motifs but lacks the pyridine core. Its high yield (93%) suggests efficient coupling chemistry, which may be applicable to the target compound .
- Furo[2,3-b]pyridine derivatives (e.g., compound in ) incorporate fused furan-pyridine systems, enhancing rigidity and π-conjugation compared to the target compound’s non-fused pyridine-thiophene scaffold.
Thienopyridine and Pyridine Carboxamide Derivatives
Key Observations :
- The thiazolidinone-pyridine hybrid in introduces a sulfur-containing heterocycle, which may enhance metabolic stability compared to the target compound’s thiophene moiety.
- Compound 6p demonstrates the feasibility of combining thiophene and pyridine units in a single molecule, though its tertiary amide structure differs from the target’s primary carboxamide .
Sulfonamide and Propanamide Analogues
Key Observations :
- These sulfonamide-propanamide hybrids exhibit lower yields (54–85%) compared to carboxamide derivatives, possibly due to steric hindrance from sulfonamide groups .
- The target compound’s furan carboxamide may offer improved solubility over sulfonamide analogues, as furans are less polar than sulfonamides.
Biological Activity
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a complex structure that combines a thiophene ring, a pyridine moiety, and a furan carboxamide. The synthesis typically involves multi-step organic reactions, including acylation and condensation techniques to yield the final product. For instance, derivatives have been synthesized through acyl chlorination followed by nucleophilic substitution involving thiophenes and pyridines .
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives have shown effectiveness against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 1 μg/mL to 12.50 μg/mL against various strains, indicating strong antibacterial potential .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound 3k | S. aureus ATCC 25923 | 3.90 |
| Compound 3k | MRSA | <1 |
| Compound 3d | C. albicans | 7.80 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have also been evaluated against various cancer cell lines. Compounds in this class have demonstrated IC50 values in the micromolar range, suggesting potential as anticancer agents. For instance, certain derivatives showed preferential toxicity towards rapidly dividing A549 lung cancer cells compared to normal fibroblasts .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | <10 |
| HCT116 | <20 |
| Normal Fibroblasts | >100 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways or by inhibiting critical enzymes involved in cell proliferation .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Antibacterial Activity : A recent study reported that a derivative with structural similarities to this compound exhibited significant activity against MRSA, a common antibiotic-resistant pathogen .
- Cytotoxicity Assessment : In another evaluation involving various cancer cell lines, compounds demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, indicating their potential as targeted cancer therapies .
Q & A
Q. What are the key synthetic routes and reaction conditions for preparing N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide?
The synthesis involves multi-step organic reactions:
- Pyridine Derivative Formation : Achieved via Hantzsch pyridine synthesis or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the thiophene ring .
- Amide Bond Formation : Furan-3-carboxylic acid is activated (e.g., via acyl chloride) and coupled to the pyridine-thiophene intermediate using nucleophilic substitution.
Q. Key Reaction Conditions :
| Reagent/Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | THF | 80°C | 65–75 |
| LiAlH₄ | Dry THF | 0–25°C | 80–85 |
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound characterized, and what analytical methods validate its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of thiophene, pyridine, and furan rings.
- High-Performance Liquid Chromatography (HPLC) : Purity >95% validated via reverse-phase C18 column (acetonitrile/water gradient) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 285.34 .
Intermediate Research Questions
Q. What biological screening methodologies are used to assess its antiviral and anticancer potential?
- Antiviral Assays : Cytopathic effect (CPE) reduction assays in viral models (e.g., influenza A/H1N1), with EC₅₀ values calculated via dose-response curves .
- Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin. Synergy studies with cisplatin are performed using Chou-Talalay analysis .
Q. How do structural modifications (e.g., substituent changes) impact bioactivity?
- Thiophene vs. Furan Substitution : Replacing thiophene with furan reduces π-π stacking with viral protease active sites, lowering antiviral efficacy by ~40% .
- Methylation of Pyridine : Adding a methyl group at position 2 enhances cytotoxicity (IC₅₀ from 12 μM to 8 μM in MCF-7 cells) due to improved hydrophobic interactions .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
- Density Functional Theory (DFT) : Models transition states in Suzuki-Miyaura coupling to predict optimal Pd catalyst (e.g., Pd(OAc)₂ vs. PdCl₂) .
- Machine Learning (ML) : Trains on reaction databases to recommend solvent systems (e.g., DMF/water vs. THF) for amide coupling, improving yields by 15–20% .
Q. What strategies resolve contradictions in cytotoxicity data across studies?
- Bioassay Standardization : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 25 μM in HeLa cells) arise from varying serum concentrations (5% FBS vs. 10% FBS). Normalize protocols using CLSI guidelines .
- Metabolic Stability Analysis : Hepatic microsome assays identify rapid CYP450-mediated degradation in certain models, explaining false negatives .
Q. What is the compound’s mechanism of action against viral proteases?
- Molecular Docking : Pyridine-thiophene moiety binds to HIV-1 protease active site (PDB: 1HHP) with ΔG = -9.2 kcal/mol, inhibiting substrate cleavage .
- Enzyme Kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots (Km increases 3-fold; Vmax unchanged) .
Structural and Functional Insights
Q. How do the heterocyclic components contribute to electronic properties?
- Thiophene : High electron density enhances π-backbonding with metal catalysts during synthesis.
- Furan : Oxygen’s electronegativity increases solubility in polar solvents (e.g., logP = 2.1 vs. 3.5 for benzene analogs) .
Q. What stability challenges arise under physiological conditions?
- pH Sensitivity : Degrades rapidly at pH >8 (t₁/₂ = 2 hours) due to furan ring oxidation. Stabilized in lyophilized form with mannitol .
Future Research Directions
Q. How can SAR studies improve selectivity for kinase targets?
- Fragment-Based Design : Replace pyridine with imidazopyridine to enhance ATP-binding pocket interactions .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate with E3 ligase ligands to degrade oncogenic kinases .
Q. What in vivo models validate its pharmacokinetic profile?
- Rodent Studies : Oral bioavailability of 22% (AUC₀–24 = 450 μg·h/mL) with hepatic first-pass metabolism. Nanoformulation (PLGA nanoparticles) increases AUC by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
